REACTION_CXSMILES
|
C([O:8][C:9]1[CH:10]=[C:11]([CH:18](C(OCC)=O)[C:19]([O:21]CC)=[O:20])[CH:12]=[CH:13][C:14]=1[N+:15]([O-:17])=[O:16])C1C=CC=CC=1.Cl>C(O)(=O)C>[OH:8][C:9]1[CH:10]=[C:11]([CH2:18][C:19]([OH:21])=[O:20])[CH:12]=[CH:13][C:14]=1[N+:15]([O-:17])=[O:16]
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Name
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diethyl 3-benzyloxy-4-nitrophenylmalonate
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Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C(C=CC1[N+](=O)[O-])C(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 15 hours
|
Duration
|
15 h
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off from the reaction mixture under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The solid thus obtained
|
Type
|
FILTRATION
|
Details
|
was collected by filtration under reduced pressure
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying under reduced pressure, whereby the title compound (5.45 g, 48%)
|
Type
|
CUSTOM
|
Details
|
was obtained as a pale yellow amorphous substance
|
Name
|
|
Type
|
|
Smiles
|
OC=1C=C(C=CC1[N+](=O)[O-])CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |